This compound falls under the category of heterocyclic compounds, specifically those containing both sulfur and nitrogen atoms. It is classified as a pyranone derivative, which is significant in the context of drug discovery due to the diverse biological activities associated with this class of compounds.
The synthesis of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves several steps:
The molecular structure of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be described as follows:
The compound's structure can be represented by its SMILES notation: Cc1cc(OC2CCN(S(=O)(=O)C3CC3)C2)cc(=O)o1
, indicating specific bonding arrangements that can be visualized using molecular modeling software.
4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can participate in various chemical reactions typical for heterocycles:
The mechanism of action for compounds like 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves:
The physical properties of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one include:
Property | Value |
---|---|
Molecular Weight | 299.34 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
These properties suggest that the compound may be suitable for various formulations in pharmaceutical applications.
The potential applications of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one are diverse:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7